molecular formula C24H19F2N3O3S2 B14140618 ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 1170160-10-7

ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B14140618
CAS No.: 1170160-10-7
M. Wt: 499.6 g/mol
InChI Key: GVDNEUFFBKTDKO-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a combination of benzothiazole, difluorobenzamide, and thienopyridine moieties, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d]thiazole and 2,4-difluorobenzamide, followed by their coupling with thienopyridine derivatives under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives with potentially enhanced or altered properties.

Scientific Research Applications

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding heterocyclic chemistry.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: The compound may serve as a lead molecule for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: Its unique structure and properties make it useful in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: The interaction with molecular targets can trigger various signaling pathways, resulting in changes in cellular processes such as gene expression, metabolism, or cell proliferation.

Comparison with Similar Compounds

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: These compounds share the benzothiazole moiety and may exhibit similar chemical and biological properties.

    Difluorobenzamide Derivatives: Compounds containing the difluorobenzamide group may have comparable reactivity and applications.

    Thienopyridine Derivatives: These molecules feature the thienopyridine ring and may be studied for their unique chemical and biological activities.

The uniqueness of this compound lies in its combination of these three distinct moieties, resulting in a compound with diverse and potentially valuable properties.

Properties

CAS No.

1170160-10-7

Molecular Formula

C24H19F2N3O3S2

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2,4-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C24H19F2N3O3S2/c1-2-32-24(31)29-10-9-15-19(12-29)34-23(28-21(30)14-8-7-13(25)11-16(14)26)20(15)22-27-17-5-3-4-6-18(17)33-22/h3-8,11H,2,9-10,12H2,1H3,(H,28,30)

InChI Key

GVDNEUFFBKTDKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)F)F

Origin of Product

United States

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